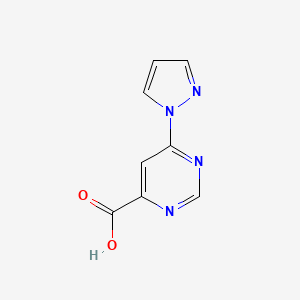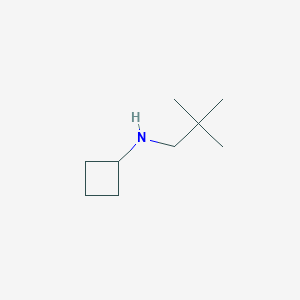![molecular formula C14H18N2O2 B1466165 1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone CAS No. 1216395-05-9](/img/structure/B1466165.png)
1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone
描述
1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone is an organic compound with the molecular formula C14H18N2O2. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with a methyl group at the meta position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone typically involves the acylation of 1-(3-methylbenzoyl)piperazine with ethanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
科学研究应用
1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
1-(4-Benzoyl)piperazine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(3-Methylbenzoyl)piperazine: Similar structure but without the ethanone group, leading to different chemical properties.
1-(4-Methylbenzoyl)piperazine: The position of the methyl group can influence the compound’s reactivity and interactions.
Uniqueness
1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone is unique due to the presence of both the benzoyl and ethanone groups, which confer specific chemical and biological properties. The methyl group at the meta position further distinguishes it from other benzoyl derivatives, potentially affecting its reactivity and interactions with biological targets .
属性
IUPAC Name |
1-[4-(3-methylbenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-4-3-5-13(10-11)14(18)16-8-6-15(7-9-16)12(2)17/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHIMKSPJUAHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


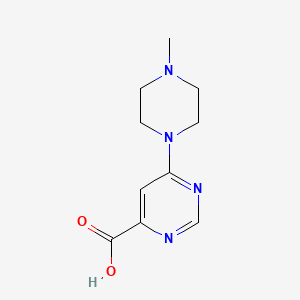
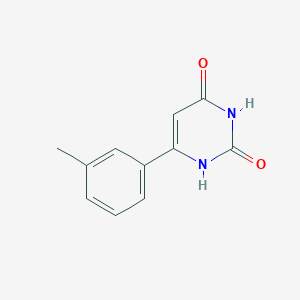
![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
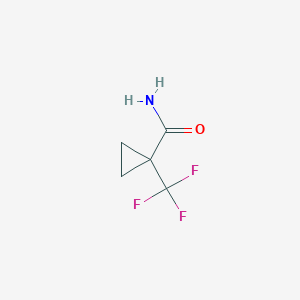
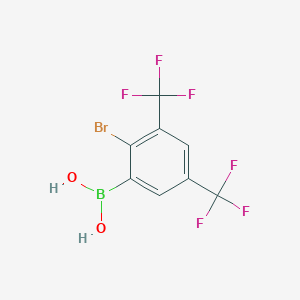
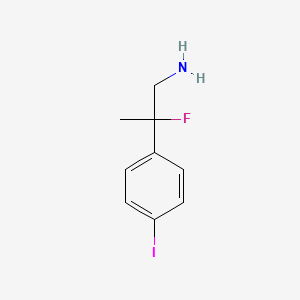
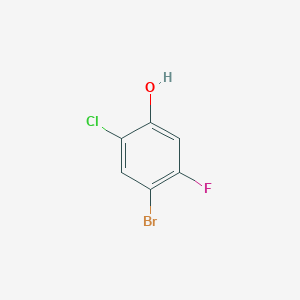
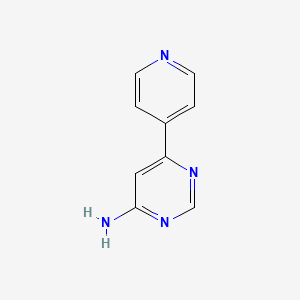
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
